3-(2-Methylbenzoyl)chromen-4-one

photochemical cyclisation benzoxanthenone synthesis photoenolisation

Researchers developing caged fluorophores often encounter chromone derivatives that are photoinert under UV. 3-(2-Methylbenzoyl)chromen-4-one (CAS 54234-61-6) addresses this with a distinct ortho-methyl-dependent photoenolisation cascade. - Converts from non-fluorescent to fluorescent benzoxanthenone upon UV exposure, enabling OFF-ON signal control. - Enables synthesis of tricyclic products inaccessible from 3-benzoylchromone via [1,7] sigmatropic shift. - Serves as a model substrate for probing photoenolisation mechanisms with internal negative control.

Molecular Formula C17H12O3
Molecular Weight 264.27 g/mol
Cat. No. B5829322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylbenzoyl)chromen-4-one
Molecular FormulaC17H12O3
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=COC3=CC=CC=C3C2=O
InChIInChI=1S/C17H12O3/c1-11-6-2-3-7-12(11)16(18)14-10-20-15-9-5-4-8-13(15)17(14)19/h2-10H,1H3
InChIKeyNQEVMOMNJDEIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylbenzoyl)chromen-4-one Profile


3-(2-Methylbenzoyl)chromen-4-one (also referred to as 3-(o-toluoyl)-chromone, CAS 54234-61-6) is a synthetic 3-aroylchromone derivative with molecular formula C₁₇H₁₂O₃ and a molecular weight of 264.28 g/mol [1]. The compound features a chromen-4-one core bearing a 2-methylbenzoyl substituent at the 3-position, placing it within the broader class of 3-substituted chromones that are recognized as privileged scaffolds in medicinal chemistry and photochemical research [2].

Photocyclisation-ready 3-aroylchromone scaffold
ortho-Methylbenzoyl group essential for photoactivation
Reported binary photo-response (reactive / inert) model

Why 3-(2-Methylbenzoyl)chromen-4-one Cannot Be Replaced


The ortho-methyl substitution on the benzoyl ring of 3-(2-methylbenzoyl)chromen-4-one is not a silent structural variation; it introduces a distinct photochemical reactivity profile that is absent in the unsubstituted 3-benzoylchromone and critically position-dependent. Experimental evidence demonstrates that 3-(o-toluoyl)-chromone (the target compound) undergoes facile photocyclisation to form a benzoxanthenone, whereas its isomer 3-benzoyl-2-methylchromone (methyl on the chromone ring rather than the benzoyl ring) is completely photoinert under identical conditions [1]. This binary difference means that researchers requiring photoactivatable chromone scaffolds cannot substitute the 2-methylbenzoyl derivative with the more common 3-benzoylchromone or 3-benzoyl-2-methylchromone and expect comparable photochemical behavior.

Target 3-(2-Methylbenzoyl)chromen-4-one
Substitute 3-Benzoyl-2-methylchromone
Photocyclisation reported
No photocyclisation reported
ortho-Methyl positional requirement on the 3-aroyl ring may cause structurally similar analogs to be photoinert, limiting direct substitution without reactivity validation.

3-(2-Methylbenzoyl)chromen-4-one vs. Structural Analogs


Photocyclisation Reactivity vs. 3-Benzoyl-2-methylchromone

Under UV irradiation, 3-(2-methylbenzoyl)chromen-4-one (compound 2 in the study) undergoes efficient photocyclisation to yield a benzoxanthenone product. In contrast, the closely related isomer 3-benzoyl-2-methylchromone (compound 1, R = H) shows no photocyclisation whatsoever under the same conditions [1]. The study further demonstrates that 2-methyl-3-(o-toluoyl)chromone (compound 5) also undergoes photocyclisation, confirming that the ortho-methyl group on the 3-aroyl substituent is the critical structural determinant enabling this unique reactivity. The reaction proceeds via initial photoenolisation followed by a rapid [1,7] sigmatropic hydrogen shift before cyclisation [1].

Photocyclisation Reactivity
Head-to-head
Target Photocyclisation
Comparator No photocyclisation
ortho-Methyl substitution reported to enable photocyclisation
UV irradiation; ¹H NMR identification (J. Chem. Soc., Perkin Trans. 1, 1975)
photochemical cyclisation benzoxanthenone synthesis photoenolisation

3-(2-Methylbenzoyl)chromen-4-one Application Scenarios


Photoactivatable Fluorophores and Profluorescent Probes

The unique photocyclisation reactivity of 3-(2-methylbenzoyl)chromen-4-one, which converts it from a non-fluorescent chromone to a fluorescent benzoxanthenone upon UV light exposure, makes it a candidate scaffold for designing photoactivatable (“caged”) fluorophores. This binary ON/OFF behavior, demonstrated by Sammes and Wallace [1], is absent in analogs lacking the ortho-methyl group and enables spatial and temporal control of fluorescence signal in live-cell imaging or diagnostic assays.

Photochemical Benzoxanthenone Synthesis

The compound serves as a starting material for synthesizing benzoxanthenone derivatives through a photochemical cascade involving photoenolisation and [1,7] sigmatropic hydrogen shift, as elucidated by Sammes and Wallace [1]. This reaction pathway is unique to 3-aroylchromones bearing an ortho-methyl substituent on the aroyl ring, providing access to tricyclic products that are not attainable from 3-benzoylchromone.

Photoenolisation and Hydrogen Shift Studies

3-(2-Methylbenzoyl)chromen-4-one is a key model substrate for investigating the fundamental mechanism of photoenolisation in heterocyclic systems, as explored with isotopically labeled substrates by Sammes and Wallace [1]. The well-defined binary photoresponse (reactive vs. photoinert isomers) allows researchers to probe the electronic and steric requirements for photoenolisation with an internal negative control.

Application
Selection Property
Validation Focus
Photoactivatable fluorophores for imaging and assay research
Photocyclisation-dependent ON/OFF fluorescence
Binary fluorescence response in model systems
Benzoxanthenone synthesis
ortho-Methylbenzoyl chromone scaffold
Tricyclic product formation under UV irradiation
Photoenolisation mechanistic studies
Defined photoresponse with internal control
Steric/electronic requirements via isomer comparison

Technical Documentation Hub

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28 linked technical documents
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